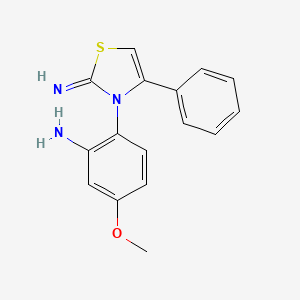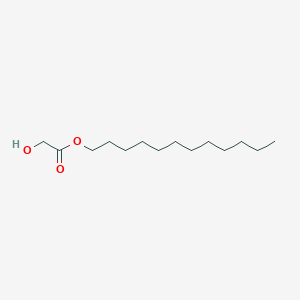![molecular formula C7H13NO4S B14650858 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- CAS No. 45099-91-0](/img/structure/B14650858.png)
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is a sulfonic acid derivative commonly used in various industrial and scientific applications. It is known for its ability to form polymers and its role in enhancing the properties of other materials. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile component in many fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- can be synthesized through the reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained. The process involves the formation of an amide bond between the amine and the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through various techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It enhances the properties of materials such as hydrogels and polyelectrolytes.
Biology: Employed in the development of bioengineering materials and biocompatible polymers.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of paints, adhesives, and coatings. It also serves as a dopant in electronic applications such as Schottky diodes and humidity sensors.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- involves its ability to form strong bonds with other molecules, enhancing the stability and functionality of the resulting products. The compound’s sulfonic acid group allows it to interact with various molecular targets, facilitating the formation of polymers and other complex structures. The pathways involved include the formation of amide bonds and the stabilization of charged species in solution.
Vergleich Mit ähnlichen Verbindungen
2-Acrylamido-2-methyl-1-propanesulfonic acid: Shares similar polymer-forming properties but differs in its specific applications and reactivity.
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Used in similar industrial applications but has different solubility and stability characteristics.
Uniqueness: 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to enhance the properties of various materials makes it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
45099-91-0 |
|---|---|
Molekularformel |
C7H13NO4S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-methyl-3-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H13NO4S/c1-3-7(9)8-4-6(2)5-13(10,11)12/h3,6H,1,4-5H2,2H3,(H,8,9)(H,10,11,12) |
InChI-Schlüssel |
ZHCGVAXFRLLEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C=C)CS(=O)(=O)O |
Verwandte CAS-Nummern |
38599-26-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


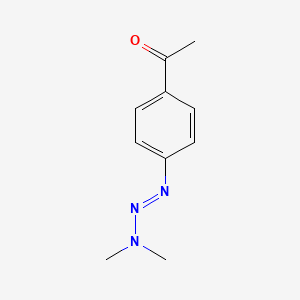
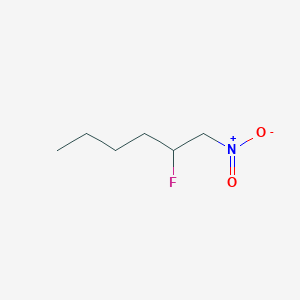
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

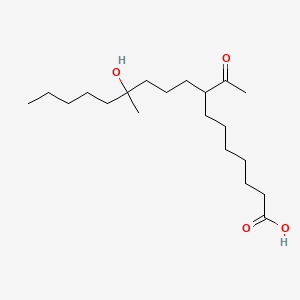
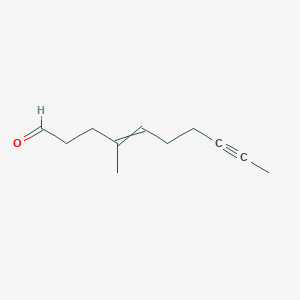
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
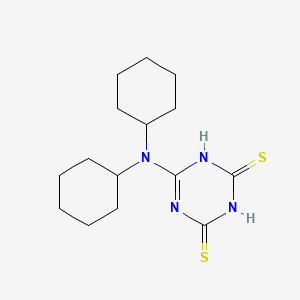
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)


![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
